(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Description
“(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is also known as "3-Bromo-5-(pyrrolidinocarbonyl)pyridine" . The molecular formula of this compound is C10H11BrN2O .
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Chemical Reactions Analysis
The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates . This method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Heterocycles : Research into the synthesis of new heterocycles, such as pyridinyl and quinolinyl derivatives, has demonstrated the versatility of these compounds in creating pharmaceutical agents. For instance, derivatives have been synthesized with antimicrobial activity against various bacterial and fungal strains, highlighting the potential of these structures in drug development (Moustafa, 2003).
Crystal Chemistry : The study of zinc quinaldinate complexes with pyridine-based ligands has provided insights into how substituents on the pyridine ligand affect intermolecular interactions in solid states. Such studies are crucial for understanding the structural and electronic properties that influence the reactivity and functionality of related compounds (Modec, 2018).
Photoluminescent Properties
Photoluminescence : The synthesis and study of a flat N(sp2)C(sp2)N(sp2) pincer palladacycle derived from bromopyridine and quinolinyl-acetylene have revealed unique photoluminescent properties, indicating potential applications in materials science and optoelectronic devices (Consorti et al., 2004).
Spectroscopic and Quantum Chemistry Analysis
Spectroscopic Studies : The investigation of compounds structurally similar to "(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone" in various solvents has shown how their electronic absorption, excitation, and fluorescence properties are influenced by the environment. Such studies assist in understanding the photophysical behavior of these compounds, which is critical for designing photoactive materials and sensors (Al-Ansari, 2016).
Applications in Medicinal Chemistry
Antimicrobial Activity : Research on pyrrolidinyl pyridine derivatives has demonstrated their potential as antimicrobial agents. For example, novel cyanopyridine derivatives have been synthesized and evaluated for their activity against a range of aerobic and anaerobic bacteria, underscoring the therapeutic potential of these compounds in treating infections (Bogdanowicz et al., 2013).
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-15-9-14(10-21-11-15)19(24)23-8-7-16(12-23)25-18-6-5-13-3-1-2-4-17(13)22-18/h1-6,9-11,16H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQJQUIQSSFHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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